4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
The exact mass of the compound 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is 333.13247072 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-22-11-4-8(5-12(23-2)15(11)24-3)13-14-9(17-7-18-14)6-10(19-13)16(20)21/h4-5,7,10,13,19H,6H2,1-3H3,(H,17,18)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGSQVPEJVYNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CC(N2)C(=O)O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin, a protein that forms the cytoskeleton of cells . Tubulin plays a critical role in cell function and growth, making it a vital molecular target for cancer chemotherapeutic drugs .
Mode of Action
The compound inhibits tubulin polymerization, disrupting the microtubule dynamics within cells . This inhibition leads to an imbalance in microtubule dynamics, exposing the cell to mitotic catastrophe and metaphase arrest .
Biochemical Pathways
The compound affects the pathway of tubulin polymerization. By inhibiting this process, it disrupts the formation of the cytoskeleton, a crucial component for cell division and growth . This disruption can lead to cell cycle arrest and apoptosis .
Result of Action
The compound exhibits potent antiproliferative activity against various cell lines, including HeLa, MCF-7, and A549 . It can cause G2/M phase cell cycle arrest and apoptosis in HeLa cells .
Biochemical Analysis
Biochemical Properties
The TMP group in 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting. The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin.
Cellular Effects
In cellular contexts, 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid has been shown to exhibit potent antiproliferative activity against various cell lines. It potently inhibits tubulin polymerisation and disrupts the microtubule dynamics of tubulin in cells. Moreover, it can cause G2/M phase cell cycle arrest and apoptosis in cells.
Molecular Mechanism
The molecular mechanism of action of 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid involves its interaction with tubulin. It inhibits tubulin polymerisation via binding to the colchicine site. This disruption of microtubule dynamics exposes the cell to mitotic catastrophe and metaphase arrest.
Temporal Effects in Laboratory Settings
The effects of 4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid over time in laboratory settings have been observed in studies involving its antiproliferative activity. It has been shown to potently inhibit tubulin polymerisation and disrupt the microtubule dynamics of tubulin in cells.
Biological Activity
The compound 4-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is . It features a complex structure comprising an imidazo[4,5-c]pyridine core substituted with a trimethoxyphenyl group. The presence of multiple functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. It has shown promising results in various in vitro assays against different cancer cell lines.
In Vitro Studies
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and U87 (glioblastoma).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells. It has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| HCT-116 | 15.0 | Cell cycle arrest and apoptosis |
| U87 | 10.0 | Inhibition of cell proliferation |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with 4-(3,4,5-trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed increased early and late apoptotic cells after treatment.
- Study on HCT-116 Cells : In another study involving HCT-116 cells, the compound was found to inhibit cell growth significantly at concentrations above 10 µM. Western blot analysis indicated a marked increase in cleaved caspase-3 levels post-treatment.
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for other pharmacological effects:
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
